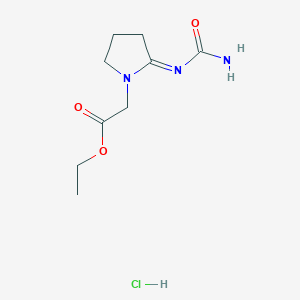
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride, also known as EACA, is a synthetic compound used in scientific research. It is a derivative of the amino acid lysine and has been studied for its potential biochemical and physiological effects. In
作用机制
The mechanism of action of Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride is thought to involve its ability to inhibit plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is a protease that breaks down fibrin, the protein that forms blood clots. By inhibiting plasminogen activators, Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride prevents the breakdown of fibrin and promotes clot formation.
生化和生理效应
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit fibrinolysis, it has been shown to increase the activity of certain enzymes involved in blood clotting. It has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride in lab experiments is its ability to inhibit fibrinolysis. This makes it a useful tool for studying the mechanisms of blood clot formation and dissolution. However, Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has limitations as well. It is a synthetic compound and may not accurately reflect the behavior of natural compounds in the body. Additionally, its effects on other biochemical processes may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride in cancer patients. Additionally, research is needed to determine the long-term effects of Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride on the body, particularly with regard to its potential to promote blood clots. Finally, studies are needed to determine the potential for Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride to interact with other drugs and compounds, and to identify any potential side effects or adverse reactions.
合成方法
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride can be synthesized by reacting ethyl chloroacetate with lysine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting compound is then treated with hydroxylamine hydrochloride to form Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride monohydrochloride. This synthesis method has been reported in the literature and is a reliable way to produce Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride for research purposes.
科学研究应用
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has been studied for its potential use in a variety of scientific research applications. It has been shown to inhibit fibrinolysis, the process by which blood clots are dissolved. This makes Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride a potential treatment for conditions such as bleeding disorders, where the body's ability to form clots is impaired. Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
属性
CAS 编号 |
151602-31-2 |
|---|---|
产品名称 |
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride |
分子式 |
C9H16ClN3O3 |
分子量 |
249.69 g/mol |
IUPAC 名称 |
ethyl 2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C9H15N3O3.ClH/c1-2-15-8(13)6-12-5-3-4-7(12)11-9(10)14;/h2-6H2,1H3,(H2,10,14);1H/b11-7+; |
InChI 键 |
MSFBGOHAOJYYPI-RVDQCCQOSA-N |
手性 SMILES |
CCOC(=O)CN\1CCC/C1=N\C(=O)N.Cl |
SMILES |
CCOC(=O)CN1CCCC1=NC(=O)N.Cl |
规范 SMILES |
CCOC(=O)CN1CCCC1=NC(=O)N.Cl |
同义词 |
1-Pyrrolidineacetic acid, 2-((aminocarbonyl)imino)-, ethyl ester, mono hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



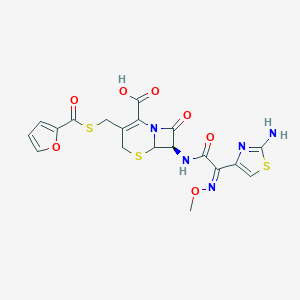
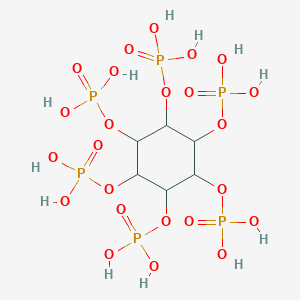
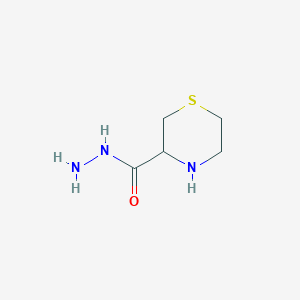
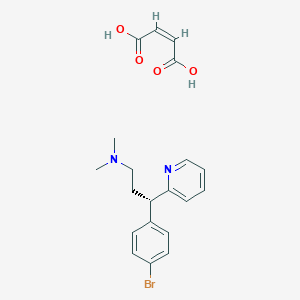
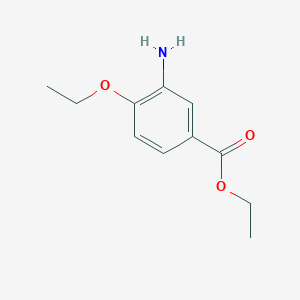
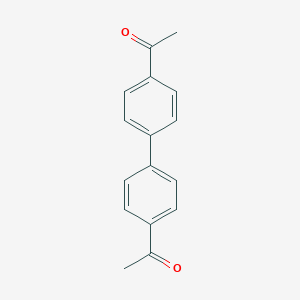
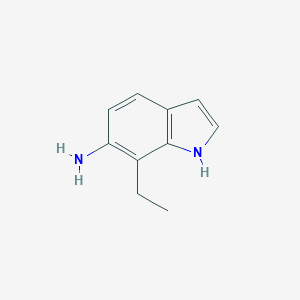
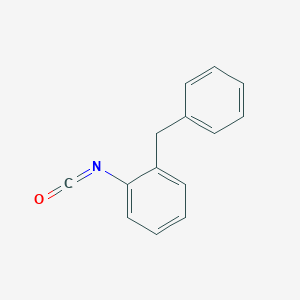
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
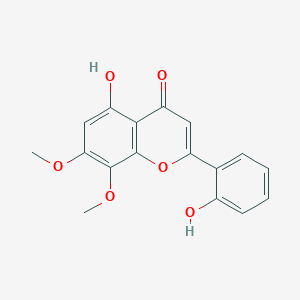
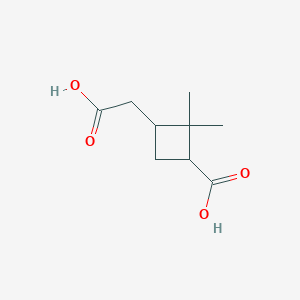
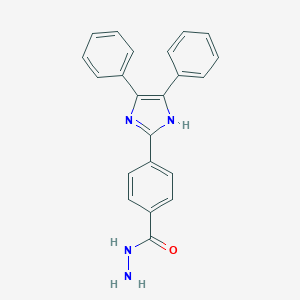
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)